N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its various biological activities. This compound was first synthesized in 2000 by the pharmaceutical company Bayer AG and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
BAY 11-7082 works by inhibiting the activity of IκB kinase (IKK), a protein kinase that phosphorylates IκB, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the proliferation and migration of cancer cells. Additionally, BAY 11-7082 has been shown to reduce the expression of anti-apoptotic proteins such as Bcl-2 and to induce the expression of pro-apoptotic proteins such as Bax, leading to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 11-7082 is its specificity for IKK, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 has also been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, BAY 11-7082 has poor solubility in water, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research involving BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK that can be used in clinical settings. Another area of research is the investigation of the role of NF-κB in various diseases, including inflammatory disorders and cancer. Finally, the use of BAY 11-7082 as a tool for studying the mechanisms of action of other drugs and compounds is an area of ongoing research.
Conclusion
BAY 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of IKK and subsequent inhibition of NF-κB activity. While BAY 11-7082 has several advantages as a research tool, it also has limitations that must be taken into account. Ongoing research is focused on developing more potent and selective inhibitors of IKK and investigating the role of NF-κB in various diseases.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy drugs.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-3-10-19-27(25,26)14-7-4-12(5-8-14)20-17(22)15-11-13(21(23)24)6-9-16(15)18/h4-9,11,19H,2-3,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUOTLLLVUMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.